molecular formula C13H12N4O5S B12193139 N-[4-(hydrazinecarbonyl)phenyl]-3-nitrobenzene-1-sulfonamide CAS No. 379254-60-1

N-[4-(hydrazinecarbonyl)phenyl]-3-nitrobenzene-1-sulfonamide

Cat. No.: B12193139
CAS No.: 379254-60-1
M. Wt: 336.33 g/mol
InChI Key: TUHLFULYTLALMK-UHFFFAOYSA-N
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Description

N-[4-(hydrazinecarbonyl)phenyl]-3-nitrobenzene-1-sulfonamide is a chemical compound with potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound is characterized by the presence of hydrazinecarbonyl, nitro, and sulfonamide functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(hydrazinecarbonyl)phenyl]-3-nitrobenzene-1-sulfonamide typically involves the reaction of 4-(hydrazinecarbonyl)aniline with 3-nitrobenzenesulfonyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(hydrazinecarbonyl)phenyl]-3-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The hydrazinecarbonyl group can be oxidized to form corresponding carbonyl compounds.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Carbonyl derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(hydrazinecarbonyl)phenyl]-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(hydrazinecarbonyl)phenyl]-3,4,5-trimethoxy-benzamide
  • N-[3-(hydrazinocarbonyl)phenyl]-4-methylbenzamide

Uniqueness

N-[4-(hydrazinecarbonyl)phenyl]-3-nitrobenzene-1-sulfonamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-[4-(hydrazinecarbonyl)phenyl]-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O5S/c14-15-13(18)9-4-6-10(7-5-9)16-23(21,22)12-3-1-2-11(8-12)17(19)20/h1-8,16H,14H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHLFULYTLALMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NN)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901199835
Record name 4-[[(3-Nitrophenyl)sulfonyl]amino]benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901199835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379254-60-1
Record name 4-[[(3-Nitrophenyl)sulfonyl]amino]benzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=379254-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(3-Nitrophenyl)sulfonyl]amino]benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901199835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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